![molecular formula C6H11NO B2931712 7-Oxabicyclo[2.2.1]heptan-2-amine CAS No. 1190424-96-4](/img/structure/B2931712.png)
7-Oxabicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by a unique structure that includes an oxygen bridge
Mécanisme D'action
Target of Action
The primary targets of 7-Oxabicyclo[22It’s worth noting that related compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .
Mode of Action
The exact mode of action of 7-Oxabicyclo[22It’s known that 7-oxanorbornanes, which are structurally similar, can interact with various biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 7-Oxabicyclo[22Related compounds, such as 7-oxanorbornanes, have been found to interact with various biochemical pathways .
Result of Action
The specific molecular and cellular effects of 7-Oxabicyclo[22Related compounds, such as 7-oxanorbornanes, have been found to exhibit various biological activities .
Analyse Biochimique
Biochemical Properties
It is known that 7-oxanorbornanes, a class of compounds to which 7-Oxabicyclo[2.2.1]heptan-2-amine belongs, have interesting biological activity .
Molecular Mechanism
It is known that 7-oxanorbornanes can have a wide range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine typically involves the Diels-Alder reaction of furans with dienophiles. This reaction is highly efficient and can be performed under mild conditions. The general procedure involves the reaction of furan with an appropriate dienophile, followed by catalytic hydrogenation to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of enantiomerically pure starting materials can lead to the production of enantiomerically enriched this compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxabicycloheptanones.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxabicycloheptanones, substituted amines, and various derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-Oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and as a scaffold for the development of bioactive molecules.
Industry: The compound is used in the production of polymers and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar structure but lacks the amine group.
7-Oxabicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of an amine.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen bridge instead of an oxygen bridge.
Uniqueness
7-Oxabicyclo[2.2.1]heptan-2-amine is unique due to the presence of both an oxygen bridge and an amine group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in synthesis and research .
Propriétés
Numéro CAS |
1190424-96-4 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5-,6+/m1/s1 |
Clé InChI |
DZOONCSMZVPSHJ-PBXRRBTRSA-N |
SMILES |
C1CC2C(CC1O2)N |
SMILES isomérique |
C1C[C@H]2[C@@H](C[C@@H]1O2)N |
SMILES canonique |
C1CC2C(CC1O2)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-bromophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2931630.png)
![7-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2931633.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2931635.png)
![5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B2931636.png)

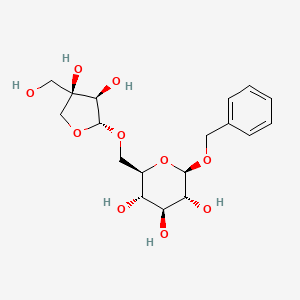
![1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2931640.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2931641.png)
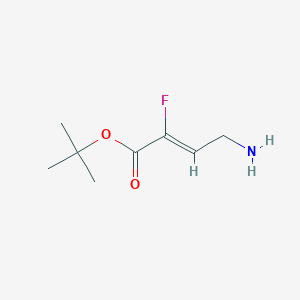
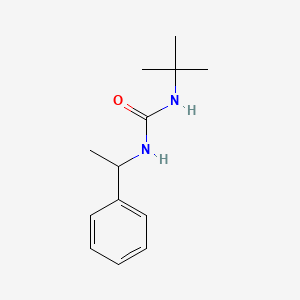
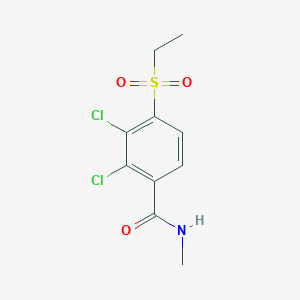
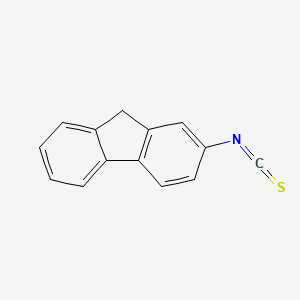
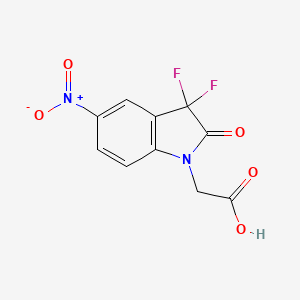
![bis[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/new.no-structure.jpg)
